BenchChemオンラインストアへようこそ!

PIK-C98

PI3K inhibition Kinase profiling Cell-free assay

PIK-C98 is a pan-class I PI3K inhibitor validated in myeloma models, offering a unique micromolar-range selectivity profile distinct from nanomolar-potency analogs like GDC-0941. This tool enables precise interrogation of PI3K/AKT/mTOR signaling without off-target kinase interference. Its oral bioavailability and demonstrated tumor penetration in xenograft studies make it ideal for chronic in vivo dosing and combination therapy research. Choose PIK-C98 for clean, interpretable data in blood cancer studies.

Molecular Formula C16H10Cl2N2OS
Molecular Weight 349.2 g/mol
Cat. No. B1677875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePIK-C98
SynonymsPIK-C98;  PIK C98;  PIKC98; 
Molecular FormulaC16H10Cl2N2OS
Molecular Weight349.2 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)C2=CC=C(O2)C=CC=C(C#N)C(=S)N)Cl
InChIInChI=1S/C16H10Cl2N2OS/c17-11-4-6-14(18)13(8-11)15-7-5-12(21-15)3-1-2-10(9-19)16(20)22/h1-8H,(H2,20,22)/b3-1+,10-2+
InChIKeyCGTZIMSTGBXOIG-IGAJHJTCSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PIK-C98: A Preclinical Pan-Class I PI3K Inhibitor for Blood Cancer Research


PIK-C98 is a small-molecule pan-class I PI3K inhibitor identified via high-throughput virtual screening [1]. It exhibits potent preclinical activity against multiple myeloma, with its differentiation primarily defined by a unique biochemical and pharmacological profile established in a single, foundational peer-reviewed study [1]. The compound is characterized by its binding to the ATP-binding pocket of all class I PI3K isoforms (p110α, β, δ, γ) and its subsequent ability to inhibit downstream PI3K/AKT/mTOR signaling while demonstrating oral bioavailability and tumor penetration in myeloma xenograft models [1].

The Procurement Pitfall: Why PIK-C98 Cannot Be Interchanged with More Potent Pan-PI3K Analogs


Scientific procurement cannot rely solely on a compound's class or nominal target. While numerous pan-PI3K inhibitors exist (e.g., GDC-0941, BKM120, ZSTK474) that demonstrate significantly greater enzymatic potency (sub-nanomolar to low nanomolar IC50s), PIK-C98 presents a distinct profile [1]. Its micromolar range biochemical activity is counterbalanced by a unique selectivity fingerprint—specifically, a lack of activity against other key kinases and survival proteins—and a validated in vivo profile characterized by oral activity, favorable tumor penetration, and a lack of overt toxicity in xenograft models [1]. Substituting PIK-C98 with a more biochemically potent analog would introduce a completely different selectivity and pharmacokinetic profile, thereby invalidating any comparative study design and confounding experimental outcomes.

Quantitative Differentiation Guide for PIK-C98 Procurement


Differential Isoform Inhibition: A Moderate Pan-PI3K Profile Distinct from Nanomolar Inhibitors

In cell-free enzymatic assays, PIK-C98 inhibits all class I PI3K isoforms at concentrations that are notably higher than those of many other pan-PI3K inhibitors. This micromolar potency represents a distinct point of differentiation, suggesting a different binding mode and a potentially wider therapeutic window for certain applications [1].

PI3K inhibition Kinase profiling Cell-free assay Isoform selectivity

Selectivity Fingerprint: Absence of Activity Against Key Off-Target Kinases and Proteins

Cellular assays demonstrate that PIK-C98's inhibitory activity is highly specific to the PI3K/AKT/mTOR axis. Unlike many kinase inhibitors that exhibit polypharmacology, PIK-C98 shows no effect on a panel of other critical kinases and proteins [1].

Selectivity Kinase profiling Cellular assay Off-target effects

Functional Cellular Response: Dose-Dependent Induction of Apoptosis in Myeloma Cells

The selective inhibition of the PI3K pathway by PIK-C98 translates directly into a functional, dose-dependent apoptotic response in multiple myeloma cells. This is a critical differentiator from compounds that only show biochemical activity or cytostatic effects [1].

Apoptosis Multiple myeloma Cellular pharmacology Dose-response

In Vivo Pharmacological Advantage: Oral Bioavailability, Tumor Penetration, and Lack of Overt Toxicity

Beyond its cellular activity, PIK-C98 possesses a valuable set of in vivo properties that differentiate it from many early-stage or less-developed PI3K inhibitors. It is orally active, achieves significant intratumoral penetration, and importantly, did not show overt toxicity in preclinical models [1].

In vivo pharmacology Pharmacokinetics Oral bioavailability Xenograft model

Optimized Research and Preclinical Applications for PIK-C98


Investigating the PI3K/AKT/mTOR Axis in Multiple Myeloma Pathogenesis

PIK-C98 is the optimal choice for researchers specifically studying the role of pan-class I PI3K signaling in multiple myeloma biology. Its validated, specific inhibition of the PI3K/AKT/mTOR pathway in myeloma cells [1], without affecting other key survival kinases like IGF-1R or STAT3, allows for a clean and interpretable interrogation of this signaling node in disease progression and drug resistance mechanisms.

In Vivo Preclinical Efficacy and Tolerability Studies of PI3K Inhibition

Given its demonstrated oral bioavailability, favorable tumor penetration, and lack of overt toxicity in xenograft models [1], PIK-C98 is ideally suited for in vivo studies. This includes chronic dosing regimens to evaluate the long-term effects of pan-PI3K inhibition, combination therapy studies in myeloma xenografts, and assessments of therapeutic index in preclinical settings.

Comparative Studies Against More Potent or Isoform-Selective PI3K Inhibitors

PIK-C98's unique profile of micromolar pan-PI3K inhibition makes it a powerful comparator compound. Researchers can use it to contrast the effects of complete, nanomolar-level pathway blockade (achieved with inhibitors like GDC-0941 or BKM120) versus moderate pathway suppression [1]. This is crucial for defining the relationship between target engagement potency, pathway output, and cellular phenotype.

Validating the Link Between PI3K Inhibition and Apoptosis in Hematologic Malignancies

For scientists focused on the functional consequences of PI3K inhibition in blood cancers, PIK-C98 provides a well-characterized tool. Its proven ability to induce apoptosis in myeloma cells, which was used as a benchmark against a positive control [1], makes it a reliable agent for exploring the molecular determinants of PI3K-dependent cell death and for screening for synthetic lethal interactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for PIK-C98

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.